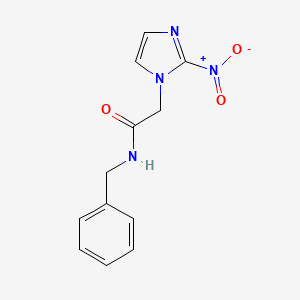
Benzoic acid, m-(2,3-dihydroxypropoxy)-, methyl ester
Vue d'ensemble
Description
Benzoic acid, m-(2,3-dihydroxypropoxy)-, methyl ester is a bioactive chemical.
Applications De Recherche Scientifique
Polymer Synthesis
Benzoic acid, m-(2,3-dihydroxypropoxy)-, methyl ester plays a role in the synthesis of well-defined condensation polymers. The inductive effect-assisted chain-growth polycondensation was explored, focusing on extending the synthesis of well-defined condensation polymers from para-substituted polymers to meta-substituted ones (Sugi et al., 2005).
Metabolic Studies
This compound is also involved in metabolic studies. For instance, the metabolism of benzoic acid in horses was examined, revealing the presence of 3-hydroxy-3-phenylpropionic acid methyl ester as a metabolite, providing insights into the metabolic interrelationships between xenobiotic acids and fatty acids (Marsh et al., 1982).
Pharmacokinetics
In pharmacokinetics, the behavior of this compound in rats following intravenous and oral administrations was studied, revealing its rapid distribution in rat plasma and providing essential data on its bioavailability (Xu et al., 2020).
Analytical Chemistry
It's used in analytical chemistry, for instance, in the determination of benzoic acid in soft drinks by gas chromatography with an on-line pyrolytic methylation technique (Pan et al., 2005).
Chemical Synthesis
Benzoic acid, m-(2,3-dihydroxypropoxy)-, methyl ester is also important in chemical synthesis. For example, a study focused on the synthesis and antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivative, emphasizing its potential as a chemotherapeutic agent (Satpute et al., 2018).
Propriétés
Numéro CAS |
67032-33-1 |
|---|---|
Nom du produit |
Benzoic acid, m-(2,3-dihydroxypropoxy)-, methyl ester |
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
methyl 3-(2,3-dihydroxypropoxy)benzoate |
InChI |
InChI=1S/C11H14O5/c1-15-11(14)8-3-2-4-10(5-8)16-7-9(13)6-12/h2-5,9,12-13H,6-7H2,1H3 |
Clé InChI |
APZIDRCACRTPAG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)OCC(CO)O |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)OCC(CO)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-(2,3-dihydroxypropoxy)-, methyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)












